molecular formula C7H11N3O2 B13569757 methyl 2-amino-3-(1H-pyrazol-3-yl)propanoate

methyl 2-amino-3-(1H-pyrazol-3-yl)propanoate

Cat. No.: B13569757
M. Wt: 169.18 g/mol
InChI Key: JMPPIFJTGSZMKA-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(1H-pyrazol-3-yl)propanoate is a compound that belongs to the class of pyrazole-containing amino acid derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and pyrazole groups in its structure makes it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(1H-pyrazol-3-yl)propanoate typically involves the reaction of an appropriate pyrazole derivative with an amino acid ester. One common method is the cyclocondensation of α-hydrazinoamino acids with 3-trimethylsilanylpropynones or enamino ketones . Another approach involves the nucleophilic ring-opening of serine-derived cyclic sulfamidates, followed by condensation with hydrazine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(1H-pyrazol-3-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield pyrazoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitriles, while substitution reactions can produce a variety of alkyl or acyl derivatives.

Scientific Research Applications

Methyl 2-amino-3-(1H-pyrazol-3-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(1H-pyrazol-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-(1H-pyrazol-3-yl)propanoate is unique due to the presence of both an amino group and a pyrazole ring in its structure. This combination allows for a wide range of chemical reactions and biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 2-amino-3-(1H-pyrazol-5-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-12-7(11)6(8)4-5-2-3-9-10-5/h2-3,6H,4,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPPIFJTGSZMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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